Cas no 2034407-48-0 (2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide)

2,6-Difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide is a fluorinated pyrimidine-based sulfonamide compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a trifluoromethyl-substituted pyrimidine core linked to a piperidine ring, further functionalized with a 2,6-difluorobenzenesulfonamide group. This arrangement confers enhanced metabolic stability and bioavailability due to the presence of fluorine atoms, while the sulfonamide moiety may contribute to target binding affinity. The compound's modular design allows for further derivatization, making it a versatile intermediate in the synthesis of biologically active molecules. Its physicochemical properties suggest suitability for structure-activity relationship studies in drug discovery programs targeting enzyme inhibition or receptor modulation.
2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide structure
2034407-48-0 structure
Product name:2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide
CAS No:2034407-48-0
MF:C17H17F5N4O2S
MW:436.39949965477
CID:6402160
PubChem ID:121019488

2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide
    • 2,6-difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide
    • 2,6-difluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide
    • 2034407-48-0
    • 2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
    • AKOS026693902
    • F6523-0270
    • Inchi: 1S/C17H17F5N4O2S/c1-10-23-14(17(20,21)22)9-15(24-10)26-7-5-11(6-8-26)25-29(27,28)16-12(18)3-2-4-13(16)19/h2-4,9,11,25H,5-8H2,1H3
    • InChI Key: AXYXZWRGGTZPBQ-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC=CC=1F)F)(NC1CCN(C2C=C(C(F)(F)F)N=C(C)N=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 436.09923778g/mol
  • Monoisotopic Mass: 436.09923778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 83.6Ų

2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-0270-15mg
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
15mg
$133.5 2023-09-08
Life Chemicals
F6523-0270-20mg
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
20mg
$148.5 2023-09-08
Life Chemicals
F6523-0270-1mg
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
1mg
$81.0 2023-09-08
Life Chemicals
F6523-0270-4mg
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
4mg
$99.0 2023-09-08
Life Chemicals
F6523-0270-25mg
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
25mg
$163.5 2023-09-08
Life Chemicals
F6523-0270-3mg
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
3mg
$94.5 2023-09-08
Life Chemicals
F6523-0270-5μmol
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
5μmol
$94.5 2023-09-08
Life Chemicals
F6523-0270-2μmol
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
2μmol
$85.5 2023-09-08
Life Chemicals
F6523-0270-50mg
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
50mg
$240.0 2023-09-08
Life Chemicals
F6523-0270-10μmol
2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide
2034407-48-0
10μmol
$103.5 2023-09-08

2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide Related Literature

Additional information on 2,6-difluoro-N-{1-2-methyl-6-(trifluoromethyl)pyrimidin-4-ylpiperidin-4-yl}benzene-1-sulfonamide

Compound CAS No 2034407-48-0: 2,6-Difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide

The compound CAS No 2034407-48-0, known as 2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzene-1-sulfonamide, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule comprises a benzene ring substituted with fluorine atoms at the 2 and 6 positions, a sulfonamide group, and a piperidine ring fused with a pyrimidine moiety. These structural elements contribute to its stability, bioavailability, and interaction with biological systems.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug design, particularly in the development of kinase inhibitors. The presence of the sulfonamide group in this compound suggests potential applications in targeting specific enzymes or receptors involved in cellular signaling pathways. Additionally, the fluorine atoms at the 2 and 6 positions on the benzene ring enhance the molecule's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target sites.

The pyrimidine ring in this compound is a key structural feature that contributes to its pharmacological activity. Pyrimidine derivatives are well-known for their role in nucleic acid synthesis and their ability to modulate various cellular processes. The substitution pattern on the pyrimidine ring, including the methyl group at position 2 and the trifluoromethyl group at position 6, further fine-tunes the molecule's properties. These substituents not only influence the electronic environment of the pyrimidine ring but also enhance its selectivity for specific biological targets.

The piperidine ring attached to the pyrimidine moiety adds another layer of complexity to this compound's structure. Piperidine derivatives are often associated with improved pharmacokinetic profiles, including enhanced solubility and reduced toxicity. The interaction between the piperidine ring and other functional groups within the molecule may also play a role in stabilizing its conformation and enhancing its binding affinity to target proteins.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of this compound with various protein targets. Molecular docking studies have revealed that the sulfonamide group and the pyrimidine moiety are critical for interactions with ATP-binding pockets of kinases. This suggests that CAS No 2034407-48-0 could serve as a lead compound for developing novel kinase inhibitors with improved efficacy and reduced off-target effects.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions, coupling reactions, and cyclizations. The synthesis strategy often begins with the preparation of intermediate compounds that incorporate key functional groups such as the sulfonamide group and the pyrimidine ring. Advanced techniques like microwave-assisted synthesis and continuous flow chemistry have been employed to optimize reaction conditions and improve yield.

The application of this compound extends beyond pharmaceutical research. Its unique chemical properties make it a valuable tool in materials science, particularly in the development of advanced materials with tailored electronic properties. The presence of fluorine atoms and sulfur-containing groups contributes to its thermal stability and resistance to degradation under harsh conditions.

Furthermore, recent environmental studies have explored the biodegradation pathways of similar sulfonamide-containing compounds. Understanding these pathways is crucial for assessing their environmental impact and ensuring sustainable practices in their production and use. Preliminary findings suggest that CAS No 2034407-48-0 undergoes rapid microbial degradation under aerobic conditions, reducing its persistence in aquatic environments.

In conclusion, CAS No 2034407-48-0 represents a cutting-edge molecule with diverse applications across multiple disciplines. Its intricate structure, combined with recent advancements in chemical research, positions it as a promising candidate for future innovations in drug discovery, materials science, and environmental chemistry.

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